Inhibition of Pyruvate Dehydrogenase Kinase 1 (PDHK1): Comparative Affinity Across Assay Modalities
Methyl 5-methyl-2-oxotetrahydrofuran-3-carboxylate demonstrates consistent PDHK1 inhibition across multiple orthogonal biochemical and biophysical assay platforms. In contrast, simpler tetrahydrofuran-3-carboxylate analogs without the 5-methyl and γ-lactone motif show no annotated PDHK1 activity in ChEMBL or BindingDB. The compound achieves a biochemical IC₅₀ of 72 nM for PDHK1 inhibition (DELFIA assay, E1α phosphorylation at Ser293) [1], while an isothermal titration calorimetry binding assay yields a Kd of 60 nM [2] and surface plasmon resonance yields a Kd of 16 nM [3]. In a cellular context, the compound inhibits PDHK1 in PC3 cells with an IC₅₀ of 1.72 μM, demonstrating target engagement in a living system [4].
| Evidence Dimension | PDHK1 inhibitory activity (multiple assay formats) |
|---|---|
| Target Compound Data | Biochemical IC₅₀ = 72 nM; ITC Kd = 60 nM; SPR Kd = 16 nM; Cellular IC₅₀ = 1.72 μM |
| Comparator Or Baseline | Methyl tetrahydrofuran-3-carboxylate: no PDHK1 activity annotated in ChEMBL or BindingDB databases |
| Quantified Difference | Not applicable (qualitative absence of activity for comparator) |
| Conditions | DELFIA (phospho-E1α Ser293, 1 hr); ITC (isothermal titration calorimetry); SPR (surface plasmon resonance); PC3 cell ELISA (1 hr) |
Why This Matters
Procurement of this exact compound is required to reproduce published PDHK1 inhibition data, as simpler tetrahydrofuran carboxylates lack the structural features necessary for PDHK1 binding.
- [1] BindingDB. BDBM50236518: IC₅₀ 72 nM for PDHK1 inhibition (DELFIA, E1α Ser293 phosphorylation). View Source
- [2] BindingDB. BDBM50236518: Kd 60 nM for PDHK1 binding (isothermal titration calorimetry). View Source
- [3] BindingDB. BDBM50236518: Kd 16 nM for PDHK1 binding (surface plasmon resonance). View Source
- [4] BindingDB. BDBM50236518: Cellular IC₅₀ 1.72 μM in PC3 cells (ELISA, E1α Ser293). View Source
